molecular formula C27H42NOPS B13647443 (R)-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B13647443
M. Wt: 459.7 g/mol
InChI Key: KWRMNXVWUMXHOY-ACXKHFGCSA-N
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Description

®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a chiral sulfinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide typically involves the following steps:

    Formation of the Sulfinamide: The initial step involves the reaction of a sulfinyl chloride with an amine to form the sulfinamide.

    Introduction of the Phosphanyl Group: The phosphanyl group is introduced through a reaction with a suitable phosphine reagent under controlled conditions.

    Final Coupling: The final step involves coupling the intermediate with the appropriate aryl halide to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems to enhance reaction efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group.

    Reduction: Reduction reactions can occur at the sulfinamide group.

    Substitution: The aryl groups can participate in substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Conditions for substitution reactions often involve the use of Lewis acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphanyl group can lead to the formation of phosphine oxides.

Scientific Research Applications

Chemistry

In chemistry, ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide is used as a chiral ligand in asymmetric catalysis. It helps in the formation of chiral centers in various organic synthesis reactions.

Biology and Medicine

The compound’s chiral nature makes it valuable in the synthesis of pharmaceuticals, where the chirality of a molecule can significantly impact its biological activity and efficacy.

Industry

In the industrial sector, this compound can be used in the production of fine chemicals and advanced materials, particularly those requiring precise chiral control.

Mechanism of Action

The mechanism by which ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide exerts its effects involves its role as a chiral ligand. It coordinates with metal centers in catalytic reactions, influencing the stereochemistry of the products formed. The molecular targets include various transition metals, and the pathways involved are those typical of catalytic cycles in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide
  • ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide

Uniqueness

The uniqueness of ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide lies in its specific chiral configuration and the presence of both phosphanyl and sulfinamide groups. This combination allows for highly selective and efficient catalytic processes, making it a valuable tool in asymmetric synthesis.

Properties

Molecular Formula

C27H42NOPS

Molecular Weight

459.7 g/mol

IUPAC Name

N-[(S)-(2-ditert-butylphosphanylphenyl)-(3,5-dimethylphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C27H42NOPS/c1-19-16-20(2)18-21(17-19)24(28-31(29)27(9,10)11)22-14-12-13-15-23(22)30(25(3,4)5)26(6,7)8/h12-18,24,28H,1-11H3/t24-,31?/m0/s1

InChI Key

KWRMNXVWUMXHOY-ACXKHFGCSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)[C@@H](C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)C(C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C)C

Origin of Product

United States

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